BE“GHE Foundational & Exploratory

Check Availability & Pricing

In-Depth Technical Guide to 3-Bromo-2-
butanone (CAS 814-75-5)

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: 3-Bromo-2-butanone

Cat. No.: B1330396

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive characterization of 3-bromo-2-butanone, a
versatile reagent in organic synthesis. The information is curated for professionals in research
and development, with a focus on its physicochemical properties, spectral data, synthesis, and
key chemical reactions.

Chemical Identity and Physicochemical Properties

3-Bromo-2-butanone, also known as 3-bromobutan-2-one, is an a-haloketone widely used as
an intermediate in the synthesis of pharmaceuticals, agrochemicals, and other specialty
organic compounds.[1][2] Its utility stems from the two reactive sites: the electrophilic carbonyl
carbon and the carbon atom bearing the bromine, which is susceptible to nucleophilic
substitution.[2]

Table 1: Physicochemical Properties of 3-Bromo-2-butanone
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Property Value Reference(s)
CAS Number 814-75-5 [3]
Molecular Formula C4H7BrO [3]
Molecular Weight 151.00 g/mol [3]
Appearance C.:Ieér, light yellow to brown 1]
liquid
Boiling Point 36 °C at 11 mmHg [3]
Density 1.416 g/mL at 25 °C
Refractive Index (n20/D) 1.458 - 1.460
Flash Point 51 °C (123.8 °F) [3]

Miscible with dichloromethane.
Solubility Soluble in water to some [1114]

extent.

BNBOUFHCTIFWHN-
InChl Key 5161171
UHFFFAOYSA-N

Canonical SMILES CC(C(=0)C)Br [5][6]

Spectral Characterization

The structural identity of 3-bromo-2-butanone is confirmed through various spectroscopic
techniques. Below is a summary of the expected spectral data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The NMR spectra of 3-bromo-2-butanone are consistent with its structure, showing three
distinct proton environments and four unique carbon environments.

Table 2: Predicted *H NMR Spectral Data (Solvent: CDClI3)
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Chemical Shift (5,

Multiplicity Integration Assignment
ppm)
~44-4.6 Quartet (q) 1H CH-Br
~24 Singlet (s) 3H CHs-C=0
~1.8 Doublet (d) 3H CHs-CH

Table 3: Predicted 3C NMR Spectral Data (Solvent: CDCIs3)

Chemical Shift (6, ppm) Assignment
~ 200 - 205 C=0 (C2)

~ 45 -50 C-Br (C3)
~28-32 CH3-C=0 (C1)
~18-22 CHs-CH (C4)

Infrared (IR) Spectroscopy

The IR spectrum displays characteristic absorption bands corresponding to its functional

groups. The data below is for a liquid film sample.

Table 4: Characteristic IR Absorption Bands

Wavenumber (cm~?) Intensity Assignment

~ 2980 - 2920 Medium C-H Stretch (Aliphatic)
~1715-1725 Strong, Sharp C=0 Stretch (Ketone)
~ 1450 - 1360 Medium C-H Bend (Aliphatic)
~ 650 - 550 Medium-Strong C-Br Stretch

Mass Spectrometry (MS)
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Electron lonization Mass Spectrometry (EI-MS) reveals a characteristic fragmentation pattern
and a distinctive isotopic signature due to the presence of bromine.

Table 5: Key Mass Spectrometry Data (EI-MS)

m/z Relative Intensity Assignment

[M+2]* (presence of 81Br

152 Moderate
isotope)
150 Moderate [M]* (presence of 7°Br isotope)
72 Moderate [M-Br]*
43 100% (Base Peak) [CHsCOJ]*

The molecular ion region shows two peaks of nearly equal intensity at m/z 150 and 152, which
is the characteristic isotopic pattern for a molecule containing one bromine atom.[3]

Synthesis Protocols

3-Bromo-2-butanone can be synthesized via several routes. A common laboratory method
involves the direct a-bromination of 2-butanone. An alternative scalable method is outlined in
patent CN103449992A, which proceeds through a multi-step sequence starting from methyl 3-
oxopentanoate.

Experimental Protocol: Synthesis via Bromination of 2-
Butanone (lllustrative)

This protocol is based on general methods for a-bromination of ketones.
Materials:

e 2-Butanone

e Bromine (Brz)

¢ Methanol (anhydrous)
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Diethyl ether

10% Aqueous Potassium Carbonate Solution

Water

Anhydrous Calcium Chloride

Procedure:

Reaction Setup: In a four-necked, round-bottomed flask equipped with a mechanical stirrer,
thermometer, reflux condenser with a drying tube, and a pressure-equalizing dropping
funnel, charge 2-butanone (1.0 mole) and anhydrous methanol (600 mL).

Bromination: Cool the stirred solution in an ice-salt bath to 0-5 °C. Add bromine (1.0 mole) in
a rapid, steady stream from the dropping funnel, ensuring the internal temperature does not
exceed 10 °C.

Reaction Monitoring: Maintain the reaction temperature at 10 °C. The red color of the
bromine should fade over approximately 45-60 minutes.

Hydrolysis: Add 300 mL of water to the flask and stir the mixture at room temperature
overnight to hydrolyze any intermediates.

Workup: Add an additional 900 mL of water to the mixture. Transfer the mixture to a
separatory funnel and extract with diethyl ether (4 x 500 mL).

Washing: Combine the organic layers and wash with 10% aqueous potassium carbonate
(200 mL), followed by water (2 x 200 mL).

Drying and Concentration: Dry the ether solution over anhydrous calcium chloride for 1 hour.
Remove the solvent using a rotary evaporator at room temperature to yield the crude
product.

Purification: Purify the crude 3-bromo-2-butanone by vacuum distillation.
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Synthesis Workflow

2-Butanone
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Caption: Workflow for the synthesis of 3-Bromo-2-butanone.

Chemical Reactivity and Applications

3-Bromo-2-butanone is a valuable building block due to its dual reactivity. It serves primarily
as an alkylating agent, where various nucleophiles displace the bromide.

Nucleophilic Substitution
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The compound readily undergoes Sn2 reactions with a wide range of nucleophiles (e.g.,
amines, thiols, carboxylates, and enolates) to introduce the 2-oxobutan-3-yl moiety into a target
molecule. This is a cornerstone of its application in building more complex molecular
frameworks.

General Alkylation Reaction

3-Bromo-2-butanone _ )
( (Electrophile) (Nucleophne (Nu ))

>v
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Alkylated Product (Bromide lon (Br—))
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Caption: General mechanism for nucleophilic substitution.

Favorskii Rearrangement

In the presence of a strong, non-nucleophilic base, a-haloketones like 3-bromo-2-butanone
can undergo the Favorskii rearrangement. This reaction proceeds through a cyclopropanone
intermediate, which then undergoes nucleophilic attack by the base, followed by ring-opening
to yield a rearranged carboxylic acid derivative (e.g., an ester if an alkoxide is used). This
reaction is a powerful method for carbon skeleton rearrangement and ring contraction in cyclic
systems.
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Favorskii Rearrangement Mechanism
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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